Ames Mutagenicity: 40- to 65-Fold Lower Potency Than the [4,5-b][1,7] Regioisomer in Salmonella Strain YG1024
In a direct head-to-head comparison of four isomeric 1-methyl-imidazonaphthyridin-2-amines, 1-methylimidazo[4,5-b][1,8]naphthyridin-2-amine (the target compound) was classified among the weakly mutagenic isomers, producing only 3–5 revertants per microgram in Salmonella typhimurium strain YG1024 and yielding a positive dose-response exclusively in this O-acetyltransferase-overexpressing strain. In contrast, 1-methylimidazo[4,5-b][1,7]naphthyridin-2-amine (the [4,5-b][1,7] isomer, CAS 157730-35-3) exhibited strong mutagenic activity with approximately 200 revertants per microgram in strain YG1024 and 30 revertants per microgram in strain TA98. [1] This 40- to 65-fold difference in specific activity was attributed to the lower LUMO energy of the nitrenium ion generated from the [4,5-b][1,7] isomer, which favors DNA adduct formation; the [4,5-b][1,8] isomer's nitrenium ion possesses a higher LUMO energy, rendering it less electrophilic and thus less genotoxic. [1]
| Evidence Dimension | Mutagenic potency in Ames/Salmonella assay (revertants/µg) |
|---|---|
| Target Compound Data | 3–5 revertants/µg in strain YG1024; no significant response in strain TA98 |
| Comparator Or Baseline | 1-methylimidazo[4,5-b][1,7]naphthyridin-2-amine: ~200 revertants/µg in YG1024; ~30 revertants/µg in TA98 |
| Quantified Difference | Approximately 40- to 65-fold lower mutagenic potency in strain YG1024; undetectable vs. measurable response in strain TA98 |
| Conditions | Ames/Salmonella mutagenicity assay; Salmonella typhimurium strains TA98 and YG1024 (TA98 analogue with elevated O-acetyltransferase activity); plate incorporation method |
Why This Matters
For researchers developing imidazonaphthyridine-based drug candidates, selecting the [4,5-b][1,8] regioisomer over the [4,5-b][1,7] variant reduces genotoxicity liability by approximately 40- to 65-fold in the Ames test, a critical early screening endpoint that directly influences lead compound progression and regulatory acceptance.
- [1] Vikse R, Hatch FT, Winter NW, Knize MG, Grivas S, Felton JS. Structure-mutagenicity relationships of four amino-imidazonaphthyridines and imidazoquinolines. Environ Mol Mutagen. 1995;26(1):79-85. doi:10.1002/em.2850260112. PMID: 7641711. View Source
